Honokiol DCA

TRAP1 inhibitor mitochondrial chaperone Hsp90 selectivity

Honokiol DCA (Honokiol bis-dichloroacetate; CAS 1620160-42-0) is a synthetic derivative of the natural biphenolic compound honokiol, wherein both phenolic hydroxyl groups are esterified with dichloroacetate (DCA) moieties. This structural modification was rationally designed to increase lipophilicity and improve the pharmacokinetic profile of honokiol.

Molecular Formula C22H18Cl4O4
Molecular Weight 488.2 g/mol
Cat. No. B8198317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHonokiol DCA
Molecular FormulaC22H18Cl4O4
Molecular Weight488.2 g/mol
Structural Identifiers
SMILESC=CCC1=CC(=C(C=C1)OC(=O)C(Cl)Cl)C2=CC(=C(C=C2)OC(=O)C(Cl)Cl)CC=C
InChIInChI=1S/C22H18Cl4O4/c1-3-5-13-7-9-18(30-22(28)20(25)26)16(11-13)14-8-10-17(15(12-14)6-4-2)29-21(27)19(23)24/h3-4,7-12,19-20H,1-2,5-6H2
InChIKeyKSJLHVAHFGNFFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Honokiol DCA: A Lipophilic Bis-Dichloroacetate Ester of Honokiol with Differentiated Mitochondrial-Targeting Anticancer Activity


Honokiol DCA (Honokiol bis-dichloroacetate; CAS 1620160-42-0) is a synthetic derivative of the natural biphenolic compound honokiol, wherein both phenolic hydroxyl groups are esterified with dichloroacetate (DCA) moieties [1]. This structural modification was rationally designed to increase lipophilicity and improve the pharmacokinetic profile of honokiol [2]. The compound integrates the multi-pathway anticancer effects of honokiol with the metabolic reprogramming activity of DCA, which inhibits pyruvate dehydrogenase kinase (PDK) to shift cellular metabolism from glycolysis toward mitochondrial oxidation . Honokiol DCA functions as a selective allosteric inhibitor of the mitochondrial chaperone TRAP1 and as an inhibitor of DRP1 phosphorylation, leading to mitochondrial fusion, induction of respiration, and selective cytotoxicity against aggressive, therapy-resistant cancer cells [3][4].

Why Honokiol DCA Cannot Be Substituted with Honokiol Alone or Standard DCA: Critical Distinctions in Target Engagement, Selectivity, and In Vivo Efficacy


Direct substitution of Honokiol DCA with unmodified honokiol or dichloroacetate (DCA) alone fails to recapitulate the compound's unique pharmacological profile. Honokiol exhibits poor oral bioavailability and limited tumor penetration due to low lipophilicity, whereas Honokiol DCA was specifically engineered to overcome this limitation [1]. More critically, Honokiol DCA engages a distinct set of mitochondrial targets that neither parent compound addresses: it acts as a selective allosteric inhibitor of TRAP1 (IC50 ~8 µM) with selectivity over the closely related chaperone Hsp90, a property not shared by honokiol or DCA [2]. Furthermore, the conjugate demonstrates activity against vemurafenib-resistant melanoma in vivo, whereas the clinical efficacy of DCA monotherapy has been inconsistent and limited by its rapid clearance and narrow therapeutic window [3]. The covalent linkage of two DCA moieties to the honokiol scaffold creates a single molecular entity with synergistic mitochondrial targeting that cannot be achieved by co-administration of the individual components.

Honokiol DCA: Quantified Differentiation from Closest Analogs in Selectivity, Target Engagement, and In Vivo Antitumor Activity


Selective TRAP1 Allosteric Inhibition vs. 17-AAG and Radicicol: Quantified Target Engagement and Isoform Selectivity

Honokiol DCA (HDCA) inhibits the mitochondrial chaperone TRAP1 with an IC50 of approximately 8 µM through binding to an allosteric site [1]. In stark contrast, the well-established Hsp90 inhibitors 17-AAG and radicicol are nonselective, inhibiting both TRAP1 and the cytosolic Hsp90 ATPase activity . HDCA inhibits TRAP1 but not Hsp90 ATPase activity, a selectivity profile that is unique among small-molecule chaperone inhibitors [2]. This allosteric inhibition reverses TRAP1-dependent downregulation of succinate dehydrogenase (SDH), increases mitochondrial superoxide levels, and abolishes tumorigenic growth in neoplastic cells harboring TRAP1 [3].

TRAP1 inhibitor mitochondrial chaperone Hsp90 selectivity allosteric modulation

Superior In Vivo Antitumor Activity in BRAF-Mutant Melanoma Xenografts vs. Hexafluoro-Honokiol Analog

In a direct head-to-head comparison within the same study, both Honokiol DCA and a fluorinated honokiol analog (hexafluoro) were evaluated in the A375 BRAF-mutant melanoma xenograft model [1]. While both compounds exhibited activity, only Honokiol DCA achieved statistically significant tumor growth inhibition compared to the vehicle control group (p < 0.05) [2]. The hexafluoro analog failed to demonstrate significant tumor growth inhibition in the same model [3]. Furthermore, Honokiol DCA showed selective in vivo efficacy against LM36R, a vemurafenib-resistant melanoma clone, significantly inhibiting tumor growth while having minimal effect on the parental, vemurafenib-sensitive LM36 line [4].

melanoma BRAF mutant vemurafenib resistance xenograft in vivo efficacy

Androgen Receptor Protein Suppression in Prostate Cancer Cells: Honokiol DCA vs. Parent Honokiol

Honokiol DCA demonstrates superior suppression of androgen receptor (AR) protein levels compared to unmodified honokiol in prostate cancer cell models . Treatment of LNCaP cells with Honokiol DCA (20-40 µM for 24-48 hours) significantly decreases AR protein levels and reduces prostate specific antigen (PSA) protein expression [1]. The compound also significantly decreases AR promoter activity in both LNCaP and C4-2 prostate cancer cells at 40 µM [2]. While honokiol alone exhibits some AR-modulatory effects, the bis-dichloroacetate esterification enhances potency and provides additional metabolic targeting through the DCA moieties .

prostate cancer androgen receptor AR suppression LNCaP cells

Induction of Mitochondrial Respiration: Upregulation of Succinate Dehydrogenase B (SDHB) vs. Vehicle Control

Honokiol DCA treatment leads to robust upregulation of succinate dehydrogenase B (SDHB), a key respiratory enzyme and tumor suppressor, in melanoma xenografts [1]. Gene array analysis comparing Honokiol DCA-treated tumors with vehicle control tumors demonstrated significant induction of SDHB expression, a finding confirmed by qRT-PCR [2]. Honokiol DCA tended to show greater gene induction than the hexafluoro analog across multiple targets, including SDHB [3]. This upregulation functionally opposes TRAP1-mediated suppression of SDH activity and promotes a shift toward oxidative mitochondrial metabolism, contributing to increased reactive oxygen species (ROS) generation and selective cytotoxicity against aggressive cancer cells [4].

mitochondrial respiration SDHB tumor suppressor oxidative phosphorylation

Inhibition of DRP1 Phosphorylation: A Mechanism of Mitochondrial Fusion and Respiration Normalization

Honokiol DCA inhibits the phosphorylation of dynamin-related protein 1 (DRP1) at serine 616, a post-translational modification required for mitochondrial fission [1]. Treatment with Honokiol DCA leads to decreased phospho-DRP1 levels, promoting a phenotype of mitochondrial fusion and normalization of mitochondrial respiration [2]. The magnitude of DRP1 dephosphorylation correlates with cellular sensitivity: Honokiol DCA-sensitive cell lines (LM36R and A375) exhibit a greater decrease in DRP1 phosphorylation compared to the resistant LM36 line [3]. This mechanism is distinct from that of honokiol alone and represents a specific biochemical consequence of the DCA conjugation, contributing to the compound's selective activity against aggressive, therapy-resistant tumors [4].

DRP1 mitochondrial dynamics fission/fusion respiration

Honokiol DCA: High-Value Research Applications Stemming from Quantified Differentiation Data


In Vivo Studies of Therapy-Resistant Melanoma (Vemurafenib-Resistant Models)

Honokiol DCA is uniquely suited for in vivo xenograft studies of BRAF-mutant, vemurafenib-resistant melanoma, as it demonstrates significant tumor growth inhibition in the LM36R resistant clone (p < 0.05) while sparing the parental sensitive line [1]. The compound induces SDHB upregulation and DRP1 dephosphorylation, providing validated mechanistic biomarkers for pharmacodynamic monitoring [2].

Selective TRAP1 Inhibition Without Hsp90 Cross-Reactivity

For researchers investigating mitochondrial chaperone biology, Honokiol DCA offers selective allosteric inhibition of TRAP1 (IC50 ~8 µM) with no inhibition of Hsp90 ATPase activity, a critical distinction from nonselective inhibitors like 17-AAG and radicicol [3]. This selectivity enables dissection of TRAP1-specific functions in cancer metabolism, redox homeostasis, and HIF1α-mediated pseudohypoxia without confounding cytosolic chaperone effects [4].

Androgen Receptor-Driven Prostate Cancer Cell Models

Honokiol DCA suppresses androgen receptor (AR) protein levels and AR promoter activity in LNCaP and C4-2 prostate cancer cells at 20-40 µM concentrations, providing a dual-mechanism tool combining honokiol's AR modulation with DCA-mediated metabolic reprogramming . This makes it a valuable compound for studies of AR signaling, PSA regulation, and mitochondrial metabolism in prostate cancer.

Mitochondrial Dynamics and Respiration Research (DRP1/SDHB Pathway)

Honokiol DCA inhibits DRP1 phosphorylation at S616, promoting mitochondrial fusion and respiratory normalization, while simultaneously upregulating SDHB expression [5]. This distinct mitochondrial phenotype is not recapitulated by honokiol alone or DCA alone, making Honokiol DCA a preferred chemical probe for studies linking mitochondrial dynamics, oxidative phosphorylation, and cancer cell vulnerability [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Honokiol DCA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.